2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Kinase Inhibition p38 MAPK Inflammation

2-(2-Bromo-4-chlorophenoxy)acetohydrazide (CAS 443908-11-0) is a hydrazide-functionalized small molecule (C8H8BrClN2O2, MW 279.52 g/mol) that serves as a versatile synthetic intermediate and a direct probe for multiple biological targets. Its structure features a 2-bromo-4-chlorophenoxy moiety linked to an acetohydrazide group, a combination that confers distinct reactivity for forming Schiff bases, hydrazones, and other derivatives.

Molecular Formula C8H8BrClN2O2
Molecular Weight 279.52
CAS No. 443908-11-0
Cat. No. B2524094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-chlorophenoxy)acetohydrazide
CAS443908-11-0
Molecular FormulaC8H8BrClN2O2
Molecular Weight279.52
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)OCC(=O)NN
InChIInChI=1S/C8H8BrClN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
InChIKeyASADLXZPDIFZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-chlorophenoxy)acetohydrazide (CAS 443908-11-0): Core Building Block & Bioactivity Scaffold


2-(2-Bromo-4-chlorophenoxy)acetohydrazide (CAS 443908-11-0) is a hydrazide-functionalized small molecule (C8H8BrClN2O2, MW 279.52 g/mol) that serves as a versatile synthetic intermediate and a direct probe for multiple biological targets . Its structure features a 2-bromo-4-chlorophenoxy moiety linked to an acetohydrazide group, a combination that confers distinct reactivity for forming Schiff bases, hydrazones, and other derivatives . Critically, this compound has been directly assayed in multiple biochemical systems, yielding quantitative potency data against specific enzymes and receptors, including p38α MAPK (IC50 41 nM), human eosinophil peroxidase (IC50 360 nM), and ecdysone receptor (EC50 34–437 nM) [1][2][3]. These data establish 2-(2-Bromo-4-chlorophenoxy)acetohydrazide as a directly characterized research tool, not merely a theoretical precursor, which is essential for procurement decisions in drug discovery, agrochemical research, and chemical biology.

Why 2-(2-Bromo-4-chlorophenoxy)acetohydrazide (443908-11-0) Cannot Be Substituted by Positional Isomers or Carboxylic Acid Analogs


Substituting 2-(2-Bromo-4-chlorophenoxy)acetohydrazide with a positional isomer (e.g., 2-(4-bromo-2-chlorophenoxy)acetohydrazide, CAS 588680-03-9) or a carboxylic acid analog (e.g., 2-(2-bromo-4-chlorophenoxy)acetic acid, CAS 77228-66-1) introduces critical differences in both reactivity and biological activity. The hydrazide group (-CONHNH2) is essential for forming stable hydrazones with carbonyl-containing molecules, a key derivatization step in medicinal chemistry, whereas the carboxylic acid analog lacks this nucleophilic nitrogen center, limiting its utility as a building block [1]. Furthermore, the specific 2-bromo-4-chloro substitution pattern on the phenyl ring is a documented determinant of target engagement: only this exact regioisomer has been quantitatively shown to inhibit p38α MAPK (IC50 41 nM), human EPX (IC50 360 nM), and act as an ecdysone receptor agonist (EC50 34–437 nM) [2][3][4]. In contrast, the positional isomer (CAS 588680-03-9) has no publicly reported bioactivity data in the same assays, making it an uncharacterized and higher-risk alternative . The carboxylic acid analog (CAS 77228-66-1) is reported primarily as an auxin-mimic herbicide, a distinct biological profile that does not translate to the enzyme inhibition or receptor modulation activities documented for the hydrazide . Generic substitution therefore fails both from a synthetic utility and a target-based pharmacology perspective.

Quantitative Differentiation Evidence: 2-(2-Bromo-4-chlorophenoxy)acetohydrazide (443908-11-0) vs. Closest Analogs


p38α MAPK Inhibition: A Direct IC50 of 41 nM Establishes This Hydrazide as a Pre-Validated Kinase Probe

2-(2-Bromo-4-chlorophenoxy)acetohydrazide exhibits an IC50 of 41 nM against p38α MAPK in an ELISA-based assay using ATF-2 as substrate [1]. In contrast, the positional isomer 2-(4-bromo-2-chlorophenoxy)acetohydrazide (CAS 588680-03-9) and the carboxylic acid analog 2-(2-bromo-4-chlorophenoxy)acetic acid (CAS 77228-66-1) lack any reported p38α MAPK inhibition data, rendering them uncharacterized alternatives for kinase research .

Kinase Inhibition p38 MAPK Inflammation

Human Eosinophil Peroxidase (EPX) Inhibition: 360 nM IC50 Differentiates from Uncharacterized Analogs

In a biochemical assay measuring bromination activity using tyrosine as a substrate, 2-(2-Bromo-4-chlorophenoxy)acetohydrazide inhibited human EPX with an IC50 of 360 nM [1]. This activity is absent from the reported profile of the positional isomer (CAS 588680-03-9), which has no EPX data, and from the carboxylic acid analog (CAS 77228-66-1), which is an auxin-mimic herbicide with no known peroxidase inhibition .

Eosinophil Peroxidase Inflammation Respiratory Disease

Ecdysone Receptor Agonism: Quantified EC50 Values (34–437 nM) in Insect Cell Lines Provide a Defined Agrochemical Lead Profile

2-(2-Bromo-4-chlorophenoxy)acetohydrazide acts as an agonist at the ecdysone receptor with EC50 values of 151 nM and 34 nM in Bombyx mori Bm5 cells, and 437 nM in Spodoptera littoralis Sl2 cells, measured by luciferase reporter gene assay after 24 hours [1]. This profile is not shared by the positional isomer (CAS 588680-03-9), which has no reported ecdysone receptor activity, or by the carboxylic acid analog (CAS 77228-66-1), which operates via auxin mimicry rather than ecdysone receptor agonism .

Ecdysone Receptor Insect Growth Regulator Agrochemical

Phytotoxicity: Growth Inhibition IC50 of 831.76 nM in Scenedesmus acutus Establishes a Baseline for Herbicidal Screening

2-(2-Bromo-4-chlorophenoxy)acetohydrazide exhibits phytotoxic activity against the green alga Scenedesmus acutus with an IC50 of 831.76 nM for growth inhibition under autotrophic conditions [1]. While the carboxylic acid analog 2-(2-bromo-4-chlorophenoxy)acetic acid (CAS 77228-66-1) is also reported as herbicidal, its reported mechanism is auxin mimicry, and its potency in this specific algal growth assay is not documented, preventing a direct quantitative comparison . The positional isomer (CAS 588680-03-9) lacks any reported phytotoxicity data .

Herbicide Discovery Phytotoxicity Algal Bioassay

Predicted Biological Activity Spectrum (PASS): High-Confidence Predictions for Lipid Metabolism Regulation (Pa=0.999) and DNA Synthesis Inhibition (Pa=0.991) Guide Target Prioritization

In silico prediction using the PASS algorithm yields high probability scores (Pa) for several biological activities of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic (Pa=0.961) [1]. These predictions provide a computational baseline for target selection. The positional isomer (CAS 588680-03-9) and carboxylic acid analog (CAS 77228-66-1) lack comparable publicly available PASS prediction data, limiting cross-comparison .

Computational Pharmacology Target Prediction PASS

Synthetic Versatility: Hydrazide Moiety Enables Efficient Derivatization into Schiff Bases and Hydrazones, a Reactivity Not Shared by the Carboxylic Acid Analog

The hydrazide group of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide readily undergoes condensation with aldehydes and ketones to form stable Schiff bases and hydrazones, a key reaction in medicinal chemistry for generating diverse compound libraries [1]. In contrast, the carboxylic acid analog 2-(2-bromo-4-chlorophenoxy)acetic acid (CAS 77228-66-1) lacks the nucleophilic hydrazide nitrogen and therefore cannot directly participate in hydrazone formation, limiting its utility as a building block for this common derivatization pathway . The positional isomer (CAS 588680-03-9) shares the hydrazide group but differs in halogen substitution pattern, which may alter reactivity in subsequent steps .

Medicinal Chemistry Synthetic Intermediate Schiff Base

Optimal Procurement Scenarios for 2-(2-Bromo-4-chlorophenoxy)acetohydrazide (443908-11-0) Based on Quantitative Evidence


p38α MAPK Inhibitor Discovery and SAR Studies

Procure 2-(2-Bromo-4-chlorophenoxy)acetohydrazide for use as a validated starting point in p38α MAPK inhibitor development. Its defined IC50 of 41 nM in an ATF-2 phosphorylation ELISA provides a reproducible benchmark for structure-activity relationship (SAR) studies, enabling direct comparison of potency shifts upon derivatization [1]. This compound eliminates the need for primary screening of uncharacterized hydrazides and accelerates hit-to-lead timelines.

Insect Growth Regulator (IGR) Lead Optimization

Utilize this compound as a lead scaffold for ecdysone receptor agonist development in agrochemical research. The availability of EC50 values across multiple insect species (34 nM and 151 nM in B. mori; 437 nM in S. littoralis) provides a quantitative foundation for species-specific SAR and resistance profiling [2]. Procurement of this compound enables direct follow-up studies without requiring de novo receptor activation assays.

Hydrazone Library Synthesis for Kinase and Peroxidase Inhibitor Discovery

Leverage the hydrazide functionality of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide to generate diverse hydrazone libraries via condensation with aldehydes [3]. The parent compound's established activity against p38α MAPK (IC50 41 nM) and human EPX (IC50 360 nM) provides a dual-target rationale for library design, with each derivative assessable for improved potency or selectivity [1][4].

Herbicide Discovery Using Algal Phytotoxicity as a Primary Screen

Employ 2-(2-Bromo-4-chlorophenoxy)acetohydrazide as a reference compound in Scenedesmus acutus growth inhibition assays. Its defined IC50 of 831.76 nM serves as a calibration standard for high-throughput phytotoxicity screening, enabling normalization of assay variability and direct potency ranking of new analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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